3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
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Overview
Description
3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is a heterocyclic compound that features a thiophene ring fused with a pyrrolopyridine structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiophene-2-carbaldehyde with a suitable pyrrolopyridine derivative under acidic or basic conditions. The reaction is often carried out in solvents like toluene or ethanol, with catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Continuous flow reactors and microwave-assisted synthesis are potential techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the double bonds or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the pyrrolopyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives and hydrogenated pyrrolopyridine.
Substitution: Halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas, including anti-inflammatory and neuroprotective agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinases or other signaling proteins, leading to altered cellular responses. The exact pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxylic acid.
Pyrrolopyridine Derivatives: Compounds such as 1,3-dihydro-2H-pyrrolo[3,2-b]pyridine and its substituted analogs.
Uniqueness
3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is unique due to its fused ring structure, combining the electronic properties of thiophene with the biological activity of pyrrolopyridine. This dual functionality makes it a versatile scaffold for designing new molecules with enhanced properties .
Properties
CAS No. |
834857-73-7 |
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Molecular Formula |
C12H8N2OS |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3-(thiophen-2-ylmethylidene)-1H-pyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C12H8N2OS/c15-12-9(7-8-3-2-6-16-8)11-10(14-12)4-1-5-13-11/h1-7H,(H,14,15) |
InChI Key |
YOQYCZBUTIEYLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC3=CC=CS3)C(=O)N2)N=C1 |
Origin of Product |
United States |
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